molecular formula C15H21N3 B11735534 N-benzyl-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

N-benzyl-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11735534
M. Wt: 243.35 g/mol
InChI Key: OSRXPSPRAQEGRE-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a methyl group, and a 2-methylpropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

    Alkylation: The 3-methyl-1H-pyrazole can then be alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylpropyl group at the 1-position.

    Benzylation: Finally, the N-benzylation of the resulting compound can be achieved by reacting it with benzyl chloride in the presence of a base like sodium hydride to obtain this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the pyrazole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of N-benzyl-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-methyl-1H-pyrazol-4-amine: Lacks the 2-methylpropyl group, which may affect its biological activity and chemical reactivity.

    N-benzyl-1-(2-methylpropyl)-1H-pyrazol-4-amine: Lacks the methyl group at the 3-position, potentially altering its properties.

    3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine: Lacks the benzyl group, which may influence its interaction with molecular targets.

Uniqueness

N-benzyl-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of all three substituents (benzyl, methyl, and 2-methylpropyl) on the pyrazole ring. This combination of substituents imparts distinct steric and electronic properties, potentially enhancing its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-benzyl-3-methyl-1-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C15H21N3/c1-12(2)10-18-11-15(13(3)17-18)16-9-14-7-5-4-6-8-14/h4-8,11-12,16H,9-10H2,1-3H3

InChI Key

OSRXPSPRAQEGRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2)CC(C)C

Origin of Product

United States

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